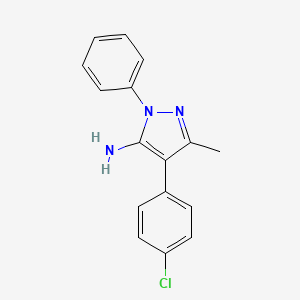
4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (4-CPMP) is a synthetic compound with a variety of applications in scientific research. It is a member of the pyrazol-5-amine family, which is known for its ability to interact with several different biochemical pathways. 4-CPMP has been studied for its potential use in the treatment of various diseases, as well as its ability to be used as a research tool for studying the structure and function of various biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis and Antimicrobial Activity : A study by Guna et al. (2015) demonstrated the synthesis of various 1H-pyrazol-5-amine derivatives, including 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, and their antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungi. Some compounds showed moderate activity at a concentration of 50 µg/ml (Guna, Bhadani, Purohit, & Purohit, 2015).
Synthesis Methods and Optimization
- Optimization of Synthetic Methods : Liu et al. (2017) focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, an important intermediate for biologically active compounds. The synthesis involved Knoevenagel condensation and Cyclization reactions, with the aim of optimizing these methods for more efficient industrial production (Liu, Xu, & Xiong, 2017).
Chemical Characterization and Applications
- Chemical Characterization and Potential Applications : The synthesis and NMR spectroscopic investigations of various 4-acylpyrazolones, including those related to 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine, were explored by Eller and Holzer (2018). These compounds have potential applications in various fields, including medicinal chemistry (Eller & Holzer, 2018).
Anticancer and Antimicrobial Research
- Anticancer and Antimicrobial Potential : Hafez, El-Gazzar, and Al-Hussain (2016) synthesized derivatives of 1H-pyrazol-5-amine, showing potential as antimicrobial and anticancer agents. This research opens avenues for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Dyeing Properties and Biological Properties
- Dyeing and Biological Properties : Bagdatli and Ocal (2012) studied new azo and bisazo dyes derived from 5-pyrazolones, suggesting their utility in dyeing and potential biological applications (Bagdatli & Ocal, 2012).
Structural and Molecular Studies
- Structural Analysis and Molecular Studies : Kumarasinghe, Hruby, and Nichol (2009) conducted structural analysis and molecular studies on compounds including 1H-pyrazol-3-yl derivatives, providing insights into their chemical properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a similar structure have been reported to have antiviral activity against influenza A and Coxsackie B4 virus .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
For instance, some indole derivatives have been found to modulate the levels of important plant hormones including the gibberellins (GAs), abscisic acid (ABA) and cytokinins (CK) .
Pharmacokinetics
Similar compounds have been reported to be well absorbed, metabolized, and excreted . The bioavailability of these compounds can be influenced by various factors such as the physicochemical properties of the compound, the route of administration, and the physiological condition of the individual .
Result of Action
Similar compounds have been reported to have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-15(12-7-9-13(17)10-8-12)16(18)20(19-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVXJQPAQVYYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
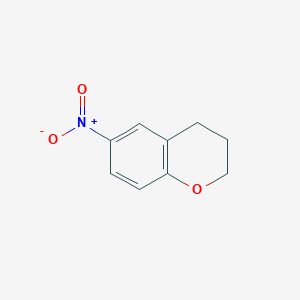
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2949809.png)
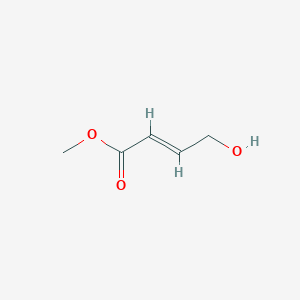
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)

![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)
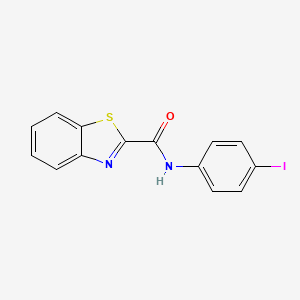
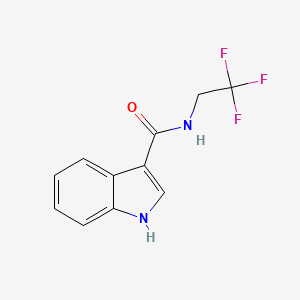
![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)
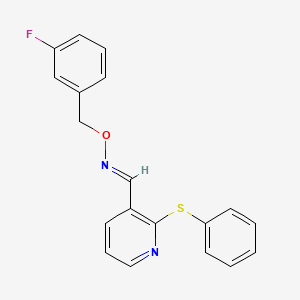
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)
